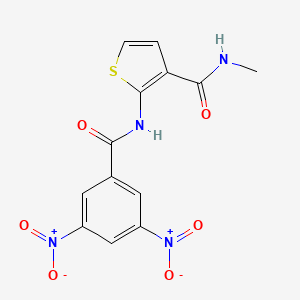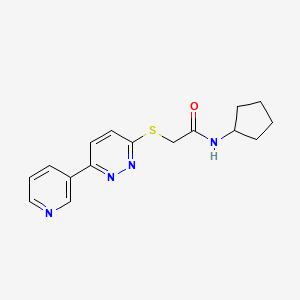
Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate” is likely a complex organic compound. It seems to contain a pyrrolidine ring (a five-membered ring with nitrogen), a picolinoyl group (a pyridine ring with a carbonyl group), and a thioacetate group (an acetate group with a sulfur atom instead of an oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, the picolinoyl group, and the thioacetate group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .作用機序
The mechanism of action of Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate involves the inhibition of certain enzymes and receptors that are involved in the progression of various diseases. This compound has been shown to modulate the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects on the human body. This compound has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation in various tissues.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal precursor for the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
The potential applications of Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate in pharmaceutical research are vast, and there are several future directions that can be explored. One of the future directions is the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Another future direction is the synthesis of new bioactive molecules that can modulate the activity of histone deacetylases and other enzymes involved in disease progression. Additionally, the use of this compound in drug delivery systems and nanotechnology applications is an area that can be explored in the future.
Conclusion:
This compound is a chemical compound that has shown promising results in pharmaceutical research. This compound has been extensively used as a building block for the synthesis of various bioactive molecules and has shown potential in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. While there are limitations to its use, the potential applications of this compound in future research are vast and exciting.
合成法
The synthesis of Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate involves the reaction of 1-picolinoylpyrrolidine with methyl 2-bromoacetate in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
Methyl 2-((1-picolinoylpyrrolidin-3-yl)thio)acetate has been extensively used in scientific research as a building block for the synthesis of various bioactive molecules. This compound has shown promising results in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Safety and Hazards
特性
IUPAC Name |
methyl 2-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-18-12(16)9-19-10-5-7-15(8-10)13(17)11-4-2-3-6-14-11/h2-4,6,10H,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSHHGHRWLSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B2791836.png)
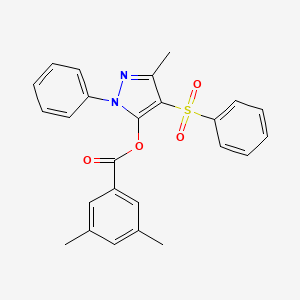
![exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane](/img/structure/B2791839.png)
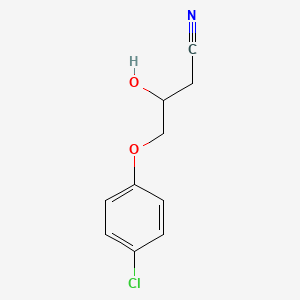
![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2791843.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2791844.png)
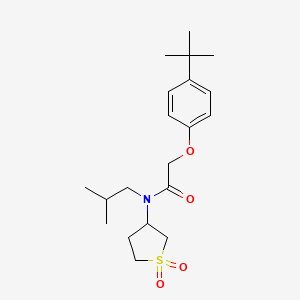
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2791847.png)
![ethyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791848.png)

